molecular formula C8H12N2O2 B15222320 6-isobutylpyrimidine-2,4(1H,3H)-dione

6-isobutylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B15222320
M. Wt: 168.19 g/mol
InChI Key: VYASQHCIMSCHQU-UHFFFAOYSA-N
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Description

6-isobutylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with a suitable pyrimidine derivative, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-isobutylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

6-isobutylpyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-isobutylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of an isobutyl group.

    6-ethylpyrimidine-2,4(1H,3H)-dione: Contains an ethyl group instead of an isobutyl group.

    6-propylpyrimidine-2,4(1H,3H)-dione: Features a propyl group in place of the isobutyl group.

Uniqueness

6-isobutylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The isobutyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets within proteins. This structural feature can make it a valuable compound for specific applications where such properties are desirable.

Properties

IUPAC Name

6-(2-methylpropyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYASQHCIMSCHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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